L-Leucine is naturally found in high-protein foods such as meat, dairy products, and legumes. The isotope-labeled variant, L-Leucine (2-13C), is synthesized for research purposes, particularly in studies involving metabolic pathways and protein dynamics.
L-Leucine belongs to the class of branched-chain amino acids (BCAAs), which also includes isoleucine and valine. These amino acids are classified as essential because they cannot be synthesized by the human body and must be obtained through diet.
The synthesis of L-Leucine (2-13C) can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification following synthesis.
L-Leucine has a molecular formula of C6H13NO2. The carbon skeleton includes a branched structure with a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and two distinct methyl groups.
The molecular weight of L-Leucine (2-13C) is approximately 131.17 g/mol when accounting for the carbon-13 isotope. The specific position of the carbon-13 label can affect its interactions in biochemical pathways.
L-Leucine undergoes various biochemical reactions, including:
These reactions are facilitated by specific enzymes such as leucine aminotransferase and branched-chain keto acid dehydrogenase, which are crucial for amino acid metabolism.
L-Leucine activates the mammalian target of rapamycin (mTOR) signaling pathway, which is vital for regulating cell growth and protein synthesis. Upon ingestion, L-leucine stimulates insulin secretion, promoting muscle protein synthesis and inhibiting muscle breakdown.
Relevant data from studies indicate that the isotopic labeling does not significantly alter these properties compared to non-labeled L-leucine .
L-Leucine (2-13C) is primarily used in metabolic research to trace pathways involving protein synthesis and degradation. Its applications include:
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